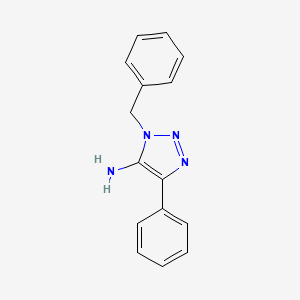

1-苄基-4-苯基-1H-1,2,3-三唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine is a chemical compound with the empirical formula C15H14N4 . It has a molecular weight of 250.30 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

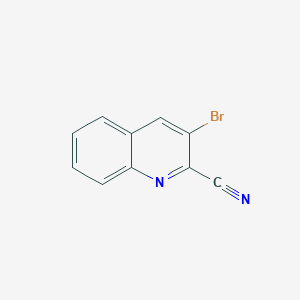

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine has been determined by single-crystal X-ray analysis . The SMILES string representation of the molecule isNc1c (nnn1Cc2ccccc2)-c3ccccc3 . Physical And Chemical Properties Analysis

1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine has a molecular weight of 250.30 g/mol . Its exact mass and monoisotopic mass are 250.121846464 g/mol . It has a complexity of 271 and a topological polar surface area of 56.7 Ų .科学研究应用

Chemical Synthesis

“1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine” is used in chemical synthesis . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Click Chemistry

This compound can be used in click chemistry, a type of chemical synthesis. Specifically, it’s used in copper-catalyzed alkyne azide cycloaddition (CuAAC), a reaction that synthesizes 1H-1,2,3-triazoles .

Anticancer Research

Some 1,2,3-triazoles, similar to “1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine”, have been synthesized for use as potential anticancer agents . For example, a compound induced apoptosis in BT-474 cells, a breast cancer cell line .

Antifungal Research

1,2,3-Triazoles have been synthesized as potential antifungal agents . For instance, Fluconazole, an antifungal medication, is a 1,2,3-triazole .

Antibacterial Research

1,2,3-Triazoles have also been synthesized for potential use as antibacterial agents .

Leukemia Research

1,2-Benzisoxazole tethered 1,2,3-triazoles have shown noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells .

作用机制

Target of Action

Triazolylamine compounds have been known to stabilize copper ions, enhancing their catalytic effect in certain reactions .

Mode of Action

Similar triazolylamine compounds have been reported to stabilize copper ions, preventing their disproportionation and oxidation, thereby enhancing their catalytic effect in the azide-acetylene cycloaddition .

Result of Action

Some triazolylamine derivatives have been screened for their in vitro cytotoxic activity against various cell lines .

Action Environment

It’s worth noting that certain triazolylamine compounds have shown promising results in stabilizing copper ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions .

属性

IUPAC Name |

3-benzyl-5-phenyltriazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-15-14(13-9-5-2-6-10-13)17-18-19(15)11-12-7-3-1-4-8-12/h1-10H,11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJNNNCLXPPMNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356627 |

Source

|

| Record name | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199149 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | |

CAS RN |

32515-07-4 |

Source

|

| Record name | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1268479.png)